molecular formula C9H7BrN2S B2701320 2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole CAS No. 121564-77-0

2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole

Cat. No.: B2701320
CAS No.: 121564-77-0
M. Wt: 255.13
InChI Key: GOMQRMGFZCDRNM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole typically involves the bromination of a precursor compound. One common method includes the reaction of 2-methyl-5-phenyl-1,3,4-thiadiazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination of the methyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted thiadiazoles.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted thiadiazoles with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazoles.

Scientific Research Applications

2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target biomolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects. The thiadiazole ring may also participate in π-π stacking interactions and hydrogen bonding, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole
  • 2-(Iodomethyl)-5-phenyl-1,3,4-thiadiazole
  • 2-(Methyl)-5-phenyl-1,3,4-thiadiazole

Uniqueness

2-(Bromomethyl)-5-phenyl-1,3,4-thiadiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate for various synthetic transformations .

Properties

IUPAC Name

2-(bromomethyl)-5-phenyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMQRMGFZCDRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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